molecular formula C18H17N3O4 B4504976 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B4504976
M. Wt: 339.3 g/mol
InChI Key: SILJMRXLHAHBMP-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling and subsequent functionalization to introduce the methoxybenzyl group.

    Preparation of Furan-2-yl Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Pyridazinone Moiety: This involves the condensation of hydrazine derivatives with diketones or keto acids under reflux conditions.

    Coupling Reaction: The furan-2-yl and pyridazinone intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Methoxybenzyl Group: This step involves the alkylation of the coupled product with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridazinone moieties are likely involved in the binding interactions, while the methoxybenzyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the methoxybenzyl group, which may affect its solubility and bioavailability.

    N-(4-methoxybenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with different substitution patterns.

Uniqueness

The presence of the methoxybenzyl group in 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide distinguishes it from other similar compounds, potentially enhancing its solubility, bioavailability, and overall pharmacokinetic properties.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-14-6-4-13(5-7-14)11-19-17(22)12-21-18(23)9-8-15(20-21)16-3-2-10-25-16/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILJMRXLHAHBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

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